![molecular formula C27H32N4O4S B2958552 5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-78-3](/img/structure/B2958552.png)
5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazole derivatives are a class of compounds that have been reported to have promising anticancer properties . They are designed based on the chemical structures of known aromatase inhibitors . Aromatase is a member of the cytochrome P450 superfamily that catalyzes the estrogen biosynthesis and can be considered as a therapeutic target due to its overexpression in breast cancer .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves the use of various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The target 1,2,4-triazole derivatives were designed based on the chemical structures of Letrozole, Anastrozole and 4-triazolylflavans which act as aromatase inhibitors .Molecular Structure Analysis
The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay . Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .Aplicaciones Científicas De Investigación
Cancer Research
The structural components of this compound, particularly the 1,2,4-triazole moiety, have been associated with anticancer properties . Research indicates that triazole derivatives can exhibit cytotoxic activities against various cancer cell lines. This compound could be synthesized and tested for its efficacy in inhibiting cancer cell growth, potentially offering a new avenue for cancer treatment.
Neuropharmacology
Given the presence of a benzylpiperidine group, this compound may act as a monoamine releasing agent . It could be valuable in the study of neurological disorders and the development of treatments that require the modulation of neurotransmitter levels, such as dopamine and norepinephrine.
Mecanismo De Acción
Target of Action
The primary target of this compound is related to the piperidine ring structure . Piperidine derivatives are known to interact with a variety of biological targets, including various neurotransmitter systems .
Mode of Action
The compound’s mode of action is likely related to its ability to act as a monoamine releasing agent . It has been shown to have selectivity for releasing dopamine versus serotonin, and is most efficacious as a releaser of norepinephrine .
Biochemical Pathways
Given its role as a monoamine releasing agent, it likely impacts pathways related toneurotransmitter release and reuptake .
Result of Action
The result of the compound’s action is likely to be an increase in the levels of certain neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission . This could have various effects depending on the specific neurotransmitters involved and the areas of the brain where they are released.
Safety and Hazards
Direcciones Futuras
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . Therefore, the future direction in this field could involve the design and synthesis of new 1,2,4-triazole derivatives with improved anticancer properties.
Propiedades
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4S/c1-17-28-27-31(29-17)26(32)25(36-27)23(20-15-21(33-2)24(35-4)22(16-20)34-3)30-12-10-19(11-13-30)14-18-8-6-5-7-9-18/h5-9,15-16,19,23,32H,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSHYCMISHWBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCC(CC4)CC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

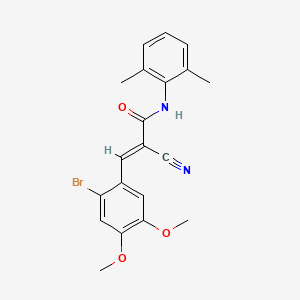
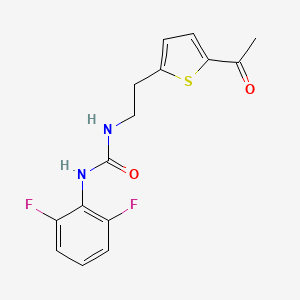
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2958473.png)
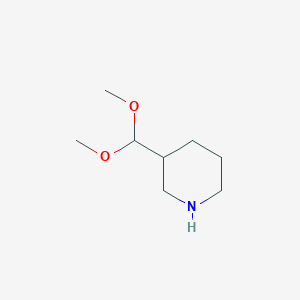

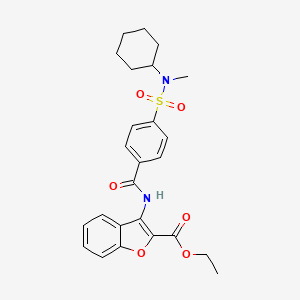

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide](/img/structure/B2958480.png)
![Methyl 4-({[4-fluoro-3-(trifluoromethyl)phenyl]methyl}(3-methyl-1-benzothiophen-2-yl)sulfamoyl)benzoate](/img/structure/B2958481.png)
![(Z)-ethyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2958485.png)
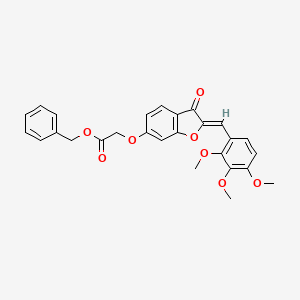

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2958490.png)
